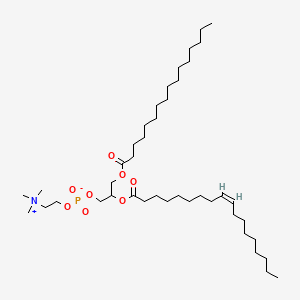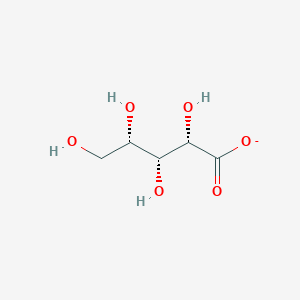
L-Xylonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-xylonate is a xylonate. It has a role as a human metabolite. It is a conjugate base of a L-xylonic acid. It is an enantiomer of a D-xylonate.
Aplicaciones Científicas De Investigación
Metabolic Engineering for Xylonate Production
L-Xylonate, a derivative of xylose, has significant potential in various applications, as evidenced by research focusing on its production through metabolic engineering. For instance, Escherichia coli has been engineered to efficiently convert xylose into xylonate, demonstrating a promising approach for large-scale production (Cao et al., 2013). Similarly, genetically modified Saccharomyces cerevisiae strains have been developed to produce D-xylonate, showing high productivity even under low pH conditions (Toivari et al., 2013).
Industrial and Biotechnological Uses
L-Xylonate has been identified as a key chemical for industrial and biotechnological applications. It serves as a complexing agent or chelator, is used in concrete dispersal, and acts as a precursor for various compounds like co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol (Toivari et al., 2012). Its non-food derived nature makes it an attractive alternative to gluconic acid, which is extensively used in industries such as pharmaceuticals, food products, and others.
Enhancing Production Efficiency
Studies have explored the impact of various inhibitors on microbial production of xylonate. For example, research on Gluconobacter oxydans NL71, a microbe capable of fermenting xylose into xylonate, has identified key inhibitors and provided insights into cellular responses to these inhibitors, enhancing the understanding of xylonate production efficiency (Miao et al., 2017).
Applications in Concrete Admixture
Research has indicated the potential of L-xylonate in improving concrete performance. For instance, a study demonstrated that xylonate could enhance the performance of concrete, suggesting its application as a concrete admixture (Zhou et al., 2018).
Propiedades
Fórmula molecular |
C5H9O6- |
|---|---|
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4-/m0/s1 |
Clave InChI |
QXKAIJAYHKCRRA-NUNKFHFFSA-M |
SMILES isomérico |
C([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)
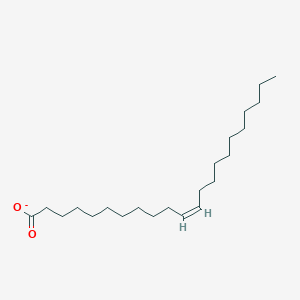

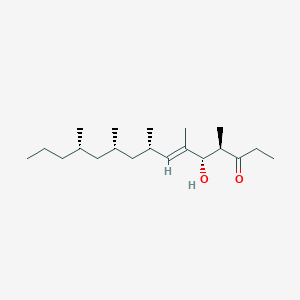

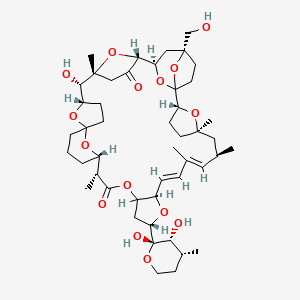
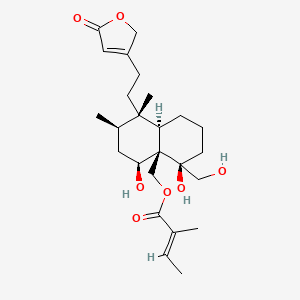
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)
![4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1240219.png)

